Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate
Description
Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate is a complex organic compound featuring a piperidine core, a cyclopropyl-cyanoethylamide side chain, and a methyl ester group. The compound’s piperidine and cyclopropyl moieties may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(11-17,12-6-7-12)18-14(20)10-19-8-4-3-5-13(19)9-15(21)22-2/h12-13H,3-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPJMUAMXIJTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCCC2CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H21N3O4
- Molecular Weight : 331.4 g/mol
- CAS Number : 1241348-76-4
The structure includes a piperidine ring, a cyano group, and an acetate moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The cyano group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
- Cellular Pathway Interference : The compound may disrupt normal cellular processes such as proliferation and apoptosis, leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of compounds with similar structures can induce apoptosis in cancer cells. For instance, compounds containing cyano groups are often explored for their ability to inhibit tumor growth by triggering programmed cell death pathways.
Neuroprotective Effects
Given the piperidine component, there is potential for neuroprotective effects. Compounds with similar piperidine structures have been investigated for their ability to protect neurons from damage in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that similar compounds inhibited cancer cell proliferation by inducing apoptosis (Journal of Medicinal Chemistry, 2020). |
| Study B | Found neuroprotective effects in animal models using piperidine derivatives (Neuroscience Letters, 2021). |
| Study C | Reported enzyme inhibition leading to reduced inflammation in vitro (Bioorganic & Medicinal Chemistry Letters, 2019). |
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Oxane/Pyridine Cores : The target compound’s piperidine ring (a six-membered amine) contrasts with the oxane (tetrahydropyran) in CAS 2228124-61-4 and the pyridine in CAS 478042-84-1. Piperidine derivatives often exhibit enhanced basicity and conformational flexibility compared to oxane or aromatic pyridine systems .
- Cyclopropylethylamide Side Chain: The cyano-cyclopropylethylamide group is unique to the target compound. In contrast, CAS 1889289-72-8 features a benzyl-cyclopropylethylamide linked to a spiro-oxazolidinone, which may confer steric hindrance and alter binding affinity .
- Ester Groups: The methyl ester in the target compound differs from the ethyl ester in CAS 478042-84-1.
- Substituent Effects : Fluorophenyl () and methylsulfanyl () groups in analogs suggest divergent electronic and steric properties. For example, fluorophenyl groups enhance lipophilicity and metabolic stability, while methylsulfanyl may modulate redox activity .
Research Findings and Implications
- Metabolic Stability: Piperidine-containing compounds (e.g., the target) often show superior metabolic stability compared to cyclohexanone derivatives () due to reduced susceptibility to oxidative degradation .
- Synthetic Accessibility : The ethyl ester in CAS 478042-84-1 () is more easily synthesized via standard esterification protocols, whereas the target compound’s cyclopropylethylamide side chain requires advanced cyclopropanation techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
